tert-Butyl 2,6-Dichloroisonicotinate

Vue d'ensemble

Description

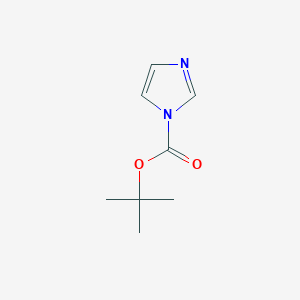

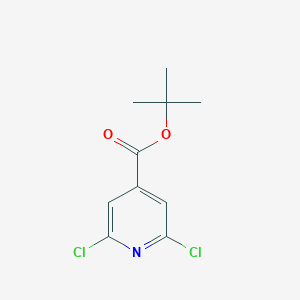

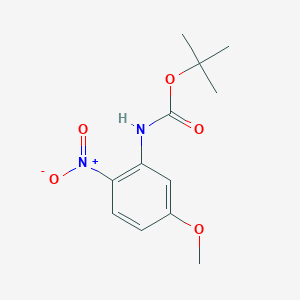

Tert-Butyl 2,6-Dichloroisonicotinate (TBDI) is a synthetic chemical compound used in a variety of laboratory experiments. It is an organochlorine compound, meaning it contains both carbon and chlorine atoms. TBDI can be used as a reagent, catalyst, or inhibitor in a variety of organic reactions. It is an important tool in the synthesis of organic molecules and can be used to study the mechanisms of various biochemical reactions.

Applications De Recherche Scientifique

Catalytic Asymmetric Oxidation

- The catalytic asymmetric oxidation of tert-butyl disulfide, leading to the production of tert-butanesulfinamides and tert-butyl sulfoxides, showcases the role of tert-butyl compounds in synthesis processes (Cogan et al., 1998).

Antioxidant Properties in Polymers

- A study identified the oxidation product of 2,6-Di-(tert-butyl)-4-methylphenol in polyethylene, highlighting its role as an antioxidant in polymer production (Daun et al., 1974).

Organic Synthesis Catalysts

- Acid zeolites were used as catalysts in the tert-butylation of aromatic compounds, demonstrating the importance of tert-butyl groups in organic synthesis (Armengol et al., 1997).

Antioxidant and Radical Reaction Inhibitors

- The reaction mechanism of 2,6-di-tert. butyl phenol alkylation was studied for synthesizing antioxidants and inhibitors in polymer stabilizer technology (Volod’kin et al., 1990).

Nonreversible tert-Butylation of Alcohols and Phenols

- A study on the nonreversible tert-butylation of alcohols and phenols using noncoordinating acid-base catalysts reflects the versatility of tert-butyl compounds in various chemical reactions (Fandrick et al., 2021).

Electrochemical Properties in Transformer Oils

- The electrochemical properties of BHT, a tert-butyl compound, in transformer oil were investigated, showing its application in electrical insulation (Zhou et al., 2012).

Environmental and Health Implications

- A review on synthetic phenolic antioxidants, including tert-butyl compounds, discusses their environmental occurrence, human exposure, and toxicity, indicating the environmental impact of these compounds (Liu & Mabury, 2020).

Synthesis and Structure of Solvatochromic Dyes

- The synthesis and crystal structure determination of a tert-butyl phenolate dye used for determining solvent polarities highlights the application of tert-butyl compounds in dye chemistry (Shekhovtsov et al., 2012).

Reactions Involving Phosphorus Centers

- Research on reactions involving tert-butyl chlorophosphins illustrates the role of tert-butyl compounds in phosphorus chemistry (Scherer & Gick, 1970).

Role in Radical Trapping and Catalysis

- A study on the use of fullerenes as tert-butylperoxy radical traps shows the application of tert-butyl compounds in radical chemistry and catalysis (Gan et al., 2002).

Safety and Hazards

When handling “tert-Butyl 2,6-Dichloroisonicotinate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended. All sources of ignition should be removed .

Mécanisme D'action

Target of Action

This compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

As a biochemical used in proteomics research , it may interact with its targets in a way that alters their function, leading to downstream effects.

Result of Action

As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins or other biomolecules it interacts with.

Propriétés

IUPAC Name |

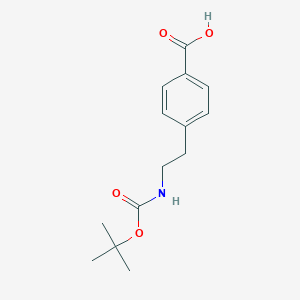

tert-butyl 2,6-dichloropyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRVIRHWKQKSAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626704 | |

| Record name | tert-Butyl 2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75308-46-2 | |

| Record name | tert-Butyl 2,6-dichloropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-benzyl-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B153081.png)